molecular formula C30H54N4O5 B3857287 2-[2-[(E)-3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]but-2-enoyl]oxyethoxy]ethyl (E)-3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]but-2-enoate

2-[2-[(E)-3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]but-2-enoyl]oxyethoxy]ethyl (E)-3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]but-2-enoate

Cat. No.: B3857287
M. Wt: 550.8 g/mol
InChI Key: QNAPYJGSYWHOKU-YHARCJFQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-[(E)-3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]but-2-enoyl]oxyethoxy]ethyl (E)-3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]but-2-enoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features multiple functional groups, including piperidine rings and enoyl groups, which contribute to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[(E)-3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]but-2-enoyl]oxyethoxy]ethyl (E)-3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]but-2-enoate typically involves multi-step organic reactions. One common approach is the esterification of 3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]but-2-enoic acid with 2-[2-hydroxyethoxy]ethyl (E)-3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]but-2-enoate under acidic conditions. The reaction is often catalyzed by strong acids like sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for temperature and pH control is crucial to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[2-[(E)-3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]but-2-enoyl]oxyethoxy]ethyl (E)-3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]but-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can convert the enoyl groups to saturated alkyl chains.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Saturated alkyl chains

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-[2-[(E)-3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]but-2-enoyl]oxyethoxy]ethyl (E)-3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]but-2-enoate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[2-[(E)-3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]but-2-enoyl]oxyethoxy]ethyl (E)-3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]but-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s piperidine rings and enoyl groups enable it to form stable complexes with these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-[(E)-3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]but-2-enoyl]oxyethoxy]ethyl (E)-3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]but-2-enoate stands out due to its dual functional groups, which provide a unique combination of reactivity and stability. This makes it particularly valuable in applications requiring precise molecular interactions and stability under various conditions.

Properties

IUPAC Name

2-[2-[(E)-3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]but-2-enoyl]oxyethoxy]ethyl (E)-3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]but-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H54N4O5/c1-21(31-23-17-27(3,4)33-28(5,6)18-23)15-25(35)38-13-11-37-12-14-39-26(36)16-22(2)32-24-19-29(7,8)34-30(9,10)20-24/h15-16,23-24,31-34H,11-14,17-20H2,1-10H3/b21-15+,22-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNAPYJGSYWHOKU-YHARCJFQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)OCCOCCOC(=O)C=C(C)NC1CC(NC(C1)(C)C)(C)C)NC2CC(NC(C2)(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)OCCOCCOC(=O)/C=C(/NC1CC(NC(C1)(C)C)(C)C)\C)/NC2CC(NC(C2)(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H54N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-[(E)-3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]but-2-enoyl]oxyethoxy]ethyl (E)-3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]but-2-enoate
Reactant of Route 2
Reactant of Route 2
2-[2-[(E)-3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]but-2-enoyl]oxyethoxy]ethyl (E)-3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]but-2-enoate
Reactant of Route 3
Reactant of Route 3
2-[2-[(E)-3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]but-2-enoyl]oxyethoxy]ethyl (E)-3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]but-2-enoate
Reactant of Route 4
Reactant of Route 4
2-[2-[(E)-3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]but-2-enoyl]oxyethoxy]ethyl (E)-3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]but-2-enoate
Reactant of Route 5
Reactant of Route 5
2-[2-[(E)-3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]but-2-enoyl]oxyethoxy]ethyl (E)-3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]but-2-enoate
Reactant of Route 6
2-[2-[(E)-3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]but-2-enoyl]oxyethoxy]ethyl (E)-3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]but-2-enoate

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